molecular formula C20H20FN3O3S B2928464 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione CAS No. 2176269-87-5

7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2928464
CAS No.: 2176269-87-5
M. Wt: 401.46
InChI Key: FWKNZJQWCBTUKB-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is a novel synthetic compound designed for advanced pharmacological and chemical biology research. This complex molecule features a unique hybrid architecture, incorporating a 2-methylimidazo[1,2-a]pyridine scaffold linked to a 1,1-dioxo-1lambda6,4-thiazepane ring system via a carbonyl group. The presence of the imidazo[1,2-a]pyridine moiety is of significant interest, as this heterocyclic system is a privileged structure in medicinal chemistry known for its diverse biological activities. Research into analogous compounds has demonstrated that the imidazo[1,2-a]pyridine core can exhibit high binding affinity for neurological targets. For instance, structurally related 2-phenyl-imidazo[1,2-a]pyridine compounds have been investigated as potent and selective ligands for peripheral benzodiazepine receptors and have shown the ability to modulate GABA A receptor function, enhancing chloride currents in recombinant receptor systems and influencing neurosteroid-related pathways in neuronal studies . The specific incorporation of a 2-fluorophenyl substituent and the fused thiazepane-dione system in this compound is intended to fine-tune its physicochemical properties, including solubility and metabolic stability, while exploring its interaction with specific biological targets. This product is provided for research purposes to investigate its potential mechanisms of action, binding affinity, and selectivity profile. It is an essential tool for scientists exploring new chemical space in drug discovery, particularly in the fields of neuropharmacology and oncology. The compound is supplied with comprehensive analytical data (e.g., HPLC, MS, NMR) to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-19(24-10-5-4-8-18(24)22-14)20(25)23-11-9-17(28(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-8,10,17H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKNZJQWCBTUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives ()

The thiazolo[4,5-d]pyrimidine scaffold, exemplified by compounds like 19 and 20 in , shares a fused heterocyclic core but differs in substituents and ring systems:

Feature Target Compound Thiazolo[4,5-d]pyrimidine Derivatives
Core Structure Imidazo[1,2-a]pyridine + thiazepane-dione Thiazolo[4,5-d]pyrimidine + chromenone/coumarin
Key Substituents 2-fluorophenyl, methylimidazopyridine Hydroxycoumarin, diphenyl, thioxo groups
Synthesis Method Not explicitly described (inference: possible microwave-assisted or one-pot) Microwave-assisted or conventional heating
Potential Application Hypothetical CNS targeting (fluorine, lipophilic groups) Unclear; coumarin derivatives often exhibit antioxidant/anti-AD activity

Key Differences :

  • The target compound’s thiazepane-dione ring may confer greater conformational flexibility compared to the rigid thiazolo-pyrimidine core.
  • The 2-fluorophenyl group could enhance metabolic stability relative to the hydroxycoumarin in compound 19 .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Compound 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) shares the imidazo[1,2-a]pyridine core but differs in substituents and functionalization:

Feature Target Compound Compound 1l ()
Imidazopyridine Substituents 2-methyl group, carbonyl-linked thiazepane-dione 8-cyano, 4-nitrophenyl, ester groups
Physicochemical Properties Hypothetical higher solubility (sulfonyl groups) Melting point: 243–245°C; molecular weight: 556.51 g/mol
Synthesis Not described One-pot two-step reaction

Key Insights :

  • The target compound’s thiazepane-dione could improve aqueous solubility over 1l ’s ester-dominated structure .

Alzheimer’s Disease-Targeting Compounds ()

highlights AD therapeutic strategies, including cholinesterase inhibitors (e.g., donepezil) and Aβ-targeting agents.

  • Fluorophenyl Group : May enhance CNS penetration, similar to fluorinated AD drugs like florbetaben (Aβ imaging agent).
  • Imidazopyridine Moiety : Resembles tacrine derivatives (cholinesterase inhibitors) but with reduced hepatotoxicity risk due to methyl substitution .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method
Target Compound Imidazopyridine + thiazepane-dione 2-fluorophenyl, methylimidazopyridine ~450 (estimated) Hypothetical one-pot
Thiazolo[4,5-d]pyrimidine 19 Thiazolo-pyrimidine + coumarin Hydroxycoumarin, phenyl ~600 (estimated) Microwave-assisted
Tetrahydroimidazopyridine 1l Imidazopyridine + esters 4-nitrophenyl, cyano, diethyl esters 556.51 One-pot two-step

Table 2: Hypothetical Pharmacokinetic Properties

Property Target Compound Compound 1l Thiazolo-pyrimidine 19
LogP (lipophilicity) Moderate (fluorophenyl + sulfonyl) High (nitrophenyl + esters) High (coumarin + phenyl)
Solubility Moderate (sulfonyl groups) Low (ester dominance) Low (rigid core)
Metabolic Stability High (fluorine, sulfonyl) Moderate (nitro group) Low (reactive thioxo group)

Biological Activity

The compound 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is a member of a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19FN6O2S
  • Molecular Weight : 394.46 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features which facilitate interactions with various biological targets. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with receptors involved in cell signaling pathways, while the thiazepane ring contributes to its stability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A derivative exhibited an IC50 value of 25 µM against breast cancer cells, indicating potent anticancer properties .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

  • In Vitro Studies : Compounds structurally related to this thiazepane derivative showed a reduction in cytokine levels in lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs) .

Enzyme Inhibition

The biological activity extends to enzyme inhibition. The compound has been shown to inhibit acetylcholinesterase (AChE) with a Ki value in the low nanomolar range.

EnzymeKi (nM)
Acetylcholinesterase3.07 ± 0.76
Human Carbonic Anhydrase I1.47 ± 0.37
Human Carbonic Anhydrase II3.55 ± 0.57

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the fluorophenyl and imidazo[1,2-a]pyridine moieties significantly influence the biological activity of the compound. For example:

  • The presence of fluorine enhances lipophilicity and receptor binding affinity.
  • Substituents on the thiazepane ring affect metabolic stability and solubility.

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